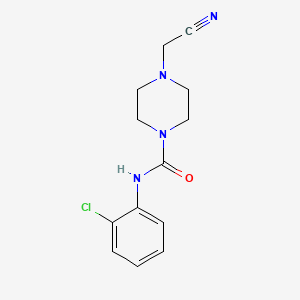![molecular formula C10H11Cl2NO4S B7560096 3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used for pain relief and reducing inflammation. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed drugs worldwide. The chemical structure of Diclofenac is C14H11Cl2NO2S, and it belongs to the class of arylacetic acid derivatives.
Mecanismo De Acción
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By reducing the production of prostaglandins, this compound helps to relieve pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. This compound can also inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it is important to note that this compound can have off-target effects, and its use may need to be carefully controlled to ensure accurate experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the investigation of this compound's potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Additionally, research is needed to further understand the mechanisms of action of this compound and its effects on various cellular pathways.
Métodos De Síntesis
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid can be synthesized by several methods, including the Grignard reaction, the Ullmann reaction, and the Friedel-Crafts reaction. The most commonly used method is the Grignard reaction, which involves the reaction between 2,5-dichlorobenzene and magnesium in the presence of anhydrous ether, followed by the reaction with N-sulfonyl-2-aminoacetophenone.
Aplicaciones Científicas De Investigación
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Research has also shown that this compound can inhibit the growth of cancer cells and has potential as an anticancer drug.
Propiedades
IUPAC Name |
3-[(2,5-dichlorophenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)5-13-18(16,17)9-4-7(11)2-3-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUNIKABARFONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)


![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
